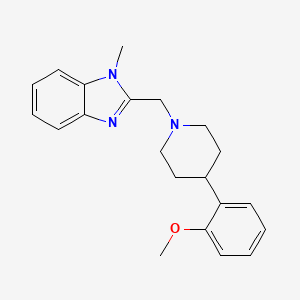
GLP-1R agonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucagon-like peptide-1 receptor agonist 4 is a compound that mimics the action of the naturally occurring hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and insulin secretion. Glucagon-like peptide-1 receptor agonists are used primarily in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 4 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonists often involves large-scale peptide synthesis using solid-phase peptide synthesis techniques. This method allows for the efficient production of peptides with high purity and yield. The peptides are then purified using preparative reverse-phase high-performance liquid chromatography and identified by liquid chromatography-tandem mass spectrometry .
化学反应分析
Types of Reactions: Glucagon-like peptide-1 receptor agonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability .
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 4 include oxidizing agents, reducing agents, and protecting groups. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced receptor binding affinity, increased half-life, and improved therapeutic efficacy. These modifications are crucial for the development of effective glucagon-like peptide-1 receptor agonists .
科学研究应用
Glucagon-like peptide-1 receptor agonist 4 has a wide range of scientific research applications. In chemistry, it is used to study peptide-receptor interactions and the development of novel therapeutic agents. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and insulin secretion .
In medicine, glucagon-like peptide-1 receptor agonist 4 is used in the treatment of type 2 diabetes mellitus and obesity. It has been shown to lower fasting plasma glucose levels, promote glycemic control, and induce sustained weight loss through appetite suppression and delayed gastric emptying .
作用机制
Glucagon-like peptide-1 receptor agonist 4 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract . Upon binding, it activates intracellular signaling pathways, such as cyclic adenosine monophosphate and protein kinase A, which mediate its physiological effects .
The activation of the glucagon-like peptide-1 receptor enhances insulin secretion, inhibits glucagon release, and slows gastric emptying. These actions collectively contribute to improved glycemic control and weight management in individuals with type 2 diabetes mellitus .
相似化合物的比较
Glucagon-like peptide-1 receptor agonist 4 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide . it has unique properties that distinguish it from these compounds. For example, it may have a longer half-life, higher receptor binding affinity, or improved therapeutic efficacy .
List of Similar Compounds:- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Albiglutide
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, dosing regimens, and therapeutic applications .
属性
分子式 |
C32H30ClF2N3O5 |
|---|---|
分子量 |
610.0 g/mol |
IUPAC 名称 |
2-[[4-[2-(4-chloro-2-fluorophenyl)-7-fluoro-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H30ClF2N3O5/c1-32(23-5-3-20(33)15-25(23)35)42-29-22(4-6-24(34)30(29)43-32)18-8-11-37(12-9-18)17-28-36-26-7-2-19(31(39)40)14-27(26)38(28)16-21-10-13-41-21/h2-7,14-15,18,21H,8-13,16-17H2,1H3,(H,39,40)/t21-,32?/m0/s1 |
InChI 键 |
IIDQXCXBRQKHNZ-GIFGLUKTSA-N |
手性 SMILES |
CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
规范 SMILES |
CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


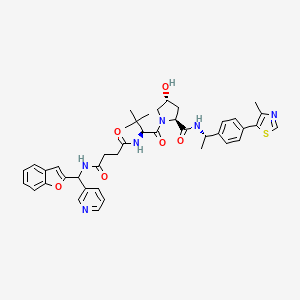

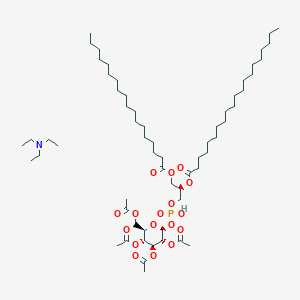
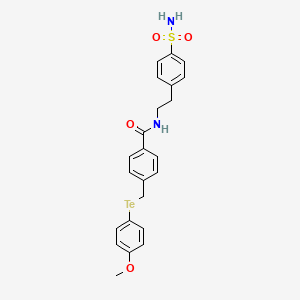
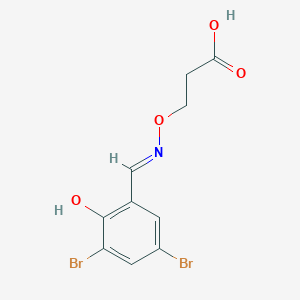
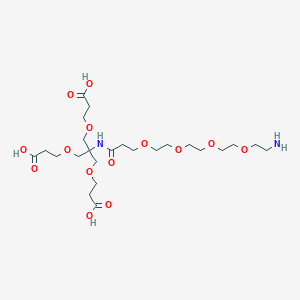
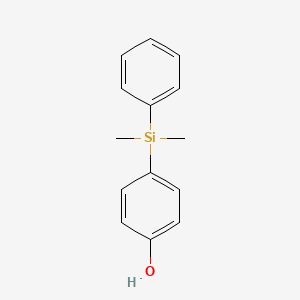
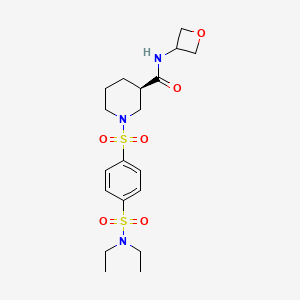
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
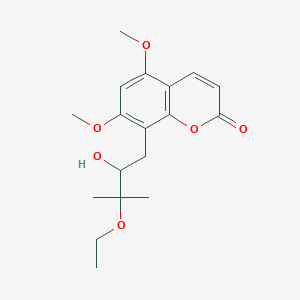
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
